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3-Cyclopentylbutan-1-amine

Cat. No.: B13527175
M. Wt: 141.25 g/mol
InChI Key: DVITXXGIIZQHJW-UHFFFAOYSA-N
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Description

Contextualizing 3-Cyclopentylbutan-1-amine in the Domain of Aliphatic Amine Chemistry

Aliphatic amines are organic compounds where a nitrogen atom is bonded to at least one alkyl group. chembk.com They are classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of alkyl substituents on the nitrogen atom. This compound is a primary amine, a class of compounds that are ubiquitous in natural products and serve as crucial building blocks in synthesis. chemsrc.com

The chemical behavior of aliphatic amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. nih.gov Unlike aromatic amines, where the lone pair is often delocalized into an aromatic system, the electron pair in aliphatic amines is more localized, generally making them stronger bases. nih.gov The structure of this compound, with its combination of a flexible butyl chain and a more rigid cyclopentyl group, is expected to influence its steric hindrance and, consequently, its reactivity and physical properties.

The properties of amines with the same molecular formula can vary significantly with their structure. Below is a table of predicted and measured properties for isomers of this compound, which helps to contextualize its likely characteristics.

Property1-cyclopentyl-N-methylpropan-2-amineN,6-Dimethylhept-5-en-2-amine4-Propylcyclohexylamine
Molecular Formula C9H19NC9H19NC9H19N
Molecular Weight 141.25 g/mol 141.256 g/mol 141.25 g/mol
Boiling Point 171.05°C (Predicted)176-178°CNot Available
Density 0.7566 g/cm³ (Predicted)0.795 g/cm³Not Available
pKa 11.47 (Predicted)10.78 (Predicted)Not Available

This table presents data for isomers of this compound to provide an estimated context for its physicochemical properties. Data is sourced from various chemical databases. chembk.comchembk.comnih.gov

Historical Development and Current Research Significance of Amine Scaffolds

The study of amines dates back to the 19th century, with their importance growing exponentially with the development of modern organic synthesis. Amine scaffolds, the core structures containing one or more amine functional groups, are now recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them highly valuable in drug discovery.

Historically, the synthesis of amines often involved harsh conditions and suffered from a lack of selectivity. ontosight.ai However, the 20th and 21st centuries have seen the advent of sophisticated synthetic methods, including transition-metal-catalyzed reactions, that allow for the precise and efficient construction of complex amine-containing molecules. ontosight.ai These advancements have been crucial in synthesizing a vast array of pharmaceuticals and agrochemicals.

The current research significance of amine scaffolds is immense. They are integral to a wide range of biologically active molecules and are key intermediates in the synthesis of materials such as polymers and dyes. researchgate.net The development of novel amine scaffolds, including those with unique aliphatic structures like this compound, is driven by the need for new chemical entities with tailored properties for various applications. The introduction of a cyclopentyl group, for instance, can impart specific conformational constraints and lipophilicity that may be desirable in a drug candidate.

Overview of Advanced Methodological Approaches in Investigating Novel Aliphatic Amine Structures

The characterization of novel aliphatic amines like this compound relies on a suite of advanced analytical techniques. These methods are essential for confirming the structure, purity, and physicochemical properties of newly synthesized compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous determination of the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the characteristic N-H stretching and bending vibrations of the primary amine group would be readily identifiable. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are crucial for purifying novel amines and for analyzing the purity of the final product. When coupled with mass spectrometry (GC-MS or LC-MS), they provide a powerful tool for identifying components in a mixture.

Modern research often employs a combination of these techniques to fully characterize new chemical entities. For instance, the synthesis of novel aliphatic amine co-initiators for photopolymerization was characterized using Fourier transform infrared (FT-IR) and ¹H NMR spectroscopy to confirm the structure, while UV-vis absorption and fluorescence spectroscopy were used to investigate their photophysical properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13527175 3-Cyclopentylbutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-cyclopentylbutan-1-amine

InChI

InChI=1S/C9H19N/c1-8(6-7-10)9-4-2-3-5-9/h8-9H,2-7,10H2,1H3

InChI Key

DVITXXGIIZQHJW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclopentylbutan 1 Amine

Diverse Chemical Routes for the Preparation of 3-Cyclopentylbutan-1-amine

The construction of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of precursor availability, reaction conditions, and selectivity. Key approaches include the direct conversion of a carbonyl group via reductive amination, the use of nucleophilic substitution on tailored precursors, and catalytic hydrogenation protocols.

Reductive Amination Strategies for the C(O)-to-CHNH2 Transformation to Yield this compound

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. chemistrysteps.com This process involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is subsequently reduced in situ to the target amine. nih.gov For the synthesis of this compound, the precursor would be 3-cyclopentylbutanal.

The reaction proceeds through the nucleophilic addition of ammonia to the carbonyl group of 3-cyclopentylbutanal, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a C=N double bond, yielding an imine. chemistrysteps.com This imine is then reduced to the final amine product. A variety of reducing agents can be employed for this transformation, with the choice often dictated by the substrate's functional group tolerance and the desired reaction conditions.

Common hydride reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB). Sodium cyanoborohydride is particularly useful because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, but readily reduces the more electrophilic protonated imine (iminium ion) intermediate. chemistrysteps.com STAB is another mild and selective reagent that has gained popularity as it is less toxic than cyanoborohydride reagents and can be used in a one-pot procedure where the imine formation and reduction occur concurrently. nih.gov

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsSelectivity ProfileKey Advantages
Sodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol solvent; often requires stepwise imine formation first.Reduces both carbonyls and imines.Cost-effective and readily available.
Sodium Cyanoborohydride (NaBH₃CN)Methanol solvent; slightly acidic pH (6-7).Selectively reduces iminium ions over carbonyls.Allows for one-pot reactions with good selectivity. chemistrysteps.com
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent; often with acetic acid.Highly selective for imines/iminium ions over carbonyls. nih.govMild, effective for a wide range of substrates, and less toxic than NaBH₃CN. nih.gov

Nucleophilic Substitution Approaches for the Synthesis of this compound Precursors

An alternative to reductive amination involves multi-step sequences built around nucleophilic substitution reactions. This strategy requires the initial preparation of a suitable precursor, typically an alkyl halide or sulfonate, derived from a corresponding alcohol. For instance, 3-cyclopentylbutan-1-ol can serve as a starting material.

The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a more reactive functional group. This can be achieved by reaction with reagents such as p-toluenesulfonyl chloride (TsCl) to form a tosylate or with hydrobromic acid (HBr) to yield 1-bromo-3-cyclopentylbutane. This activated precursor can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile.

A common method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia equivalent to avoid over-alkylation. Alternatively, sodium azide (B81097) (NaN₃) can be used as the nucleophile to form an alkyl azide. The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process (azide formation followed by reduction) provides a clean route to primary amines.

Catalytic Hydrogenation Protocols in the Formation of this compound

Catalytic hydrogenation represents a powerful and "green" alternative for the reduction step in reductive amination. acsgcipr.org In this protocol, the imine formed from 3-cyclopentylbutanal and ammonia is reduced using molecular hydrogen (H₂) in the presence of a metal catalyst. This method is highly atom-economical, with water being the only byproduct of the initial condensation step.

The process is typically carried out in a pressurized vessel (autoclave) to ensure a sufficient concentration of dissolved hydrogen gas. A range of heterogeneous catalysts are effective for this transformation, with the choice influencing reaction conditions and selectivity.

Catalysts for Hydrogenation of Imines
CatalystTypical SupportCommon SolventsGeneral Reaction Conditions
Palladium (Pd)Activated Carbon (C)Ethanol, Methanol, Ethyl Acetate (B1210297)Room temperature to moderate heat; low to medium H₂ pressure.
Platinum (Pt)Platinum(IV) oxide (PtO₂, Adams' catalyst)Ethanol, Acetic AcidRoom temperature; low H₂ pressure.
Raney Nickel (Ra-Ni)None (alloy sponge)EthanolElevated temperature and high H₂ pressure. rsc.org

The mechanism involves the adsorption of the imine and hydrogen onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added across the C=N double bond, leading to the formation of this compound. acsgcipr.org While effective, heterogeneous catalysts can sometimes reduce other functional groups, and careful selection of the catalyst and conditions is necessary to ensure chemoselectivity. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms of this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug molecule often exhibit vastly different biological activities. Asymmetric reductive amination (ARA) is a leading strategy for accessing specific enantiomers of this compound from its prochiral precursor, 3-cyclopentylbutanal. nih.govresearchgate.net This is achieved by employing a chiral catalyst that directs the reduction of the imine intermediate to favor the formation of one enantiomer over the other.

Transition metal catalysis is a prominent approach, utilizing metals such as ruthenium, iridium, or rhodium complexed with chiral ligands. researchgate.netsemanticscholar.org For example, ruthenium complexes with chiral phosphine (B1218219) ligands like TunePhos have been shown to be highly efficient for the direct asymmetric reductive amination of ketones using ammonium salts and H₂. semanticscholar.org Chiral phosphoric acids (CPAs) have also emerged as powerful organocatalysts for asymmetric reductive aminations, providing a metal-free alternative. acs.orgacs.org These catalysts can activate the imine and guide the approach of the hydride source in a stereocontrolled manner, leading to high enantiomeric excess (ee).

Examples of Catalytic Systems for Asymmetric Reductive Amination
Catalyst TypeExample SystemHydride/Hydrogen SourceTypical Outcome for Ketone/Imine Reduction
Ruthenium-basedRu / C3-TunePhosH₂Excellent enantioselectivity (>90% ee) for various alkyl aryl ketones. semanticscholar.org
Chiral Phosphoric Acid (Organocatalyst)SPINOL-derived borophosphatesPinacolboraneGood to excellent yields and enantioselectivities (up to 98% ee). acs.org
Iridium-based[IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligandH₂High enantioselectivity in direct asymmetric hydrogenation of N-alkyl imines. organic-chemistry.org

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

A thorough understanding of the reaction mechanisms, including the identification of key intermediates and transition states, is essential for optimizing synthetic routes and developing new, more efficient catalysts.

Investigation of Transition States and Intermediates in Amine Formation

The formation of this compound via reductive amination involves a sequence of well-defined steps and intermediates. libretexts.orglibretexts.orgmasterorganicchemistry.com The initial reaction between 3-cyclopentylbutanal and ammonia is a nucleophilic addition to the carbonyl carbon. chemistrysteps.com This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.org

This hemiaminal is generally unstable and undergoes acid-catalyzed dehydration. libretexts.org Protonation of the hydroxyl group converts it into a good leaving group (water). Subsequent elimination of water, often the rate-determining step, generates a planar, positively charged intermediate called an iminium ion. nih.govchemistrysteps.com Deprotonation of the nitrogen atom yields the neutral imine. libretexts.org

The reduction step targets the electrophilic carbon of the C=N bond, which is typically present as the highly reactive iminium ion under the slightly acidic conditions of the reaction. chemistrysteps.com Density Functional Theory (DFT) studies on analogous systems have provided insight into the hydride transfer transition state. nih.gov These studies show that the activation energy for the hydride transfer from a reducing agent like STAB to the iminium ion is lower than that for the reduction of the parent aldehyde. This energetic preference is a key reason for the high selectivity of reagents like STAB and NaBH₃CN in one-pot reductive amination protocols. The transition state is stabilized by interactions with both Lewis acids (e.g., the sodium ion from the borohydride reagent) and Brønsted acids (e.g., acetic acid), which help to organize the reactants and facilitate the hydride transfer. nih.gov

Kinetics and Thermodynamics of this compound Synthetic Pathways

The kinetics of the reductive amination of 4-cyclopentyl-2-butanone to form this compound are influenced by several factors, including temperature, pressure, and the concentrations of the ketone, amine source, and catalyst. researchgate.net The reaction typically follows a multi-step mechanism involving the formation of a hemiaminal intermediate, its dehydration to an imine, and the subsequent reduction of the imine. nih.gov The rate-determining step can vary depending on the specific reaction conditions and catalyst used.

Table 1: Hypothetical Thermodynamic Data for the Reductive Amination of 4-Cyclopentyl-2-butanone

ParameterValueUnits
Enthalpy of Reaction (ΔH)-85kJ/mol
Entropy of Reaction (ΔS)-150J/(mol·K)
Gibbs Free Energy (ΔG) at 298 K-40.3kJ/mol

Note: The data in this table is illustrative for a typical reductive amination and not experimentally determined for this specific reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of this compound synthesis. Key parameters that are typically adjusted include the choice of solvent, the catalyst system, and process parameters like temperature and pressure.

Solvent Effects on Reaction Efficiency and Product Distribution

The solvent plays a critical role in reductive amination reactions, influencing both the rate of reaction and the product distribution. albany.edu The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. acs.org For the reductive amination of ketones, a systematic study has shown that the nature of the solvent heavily influences whether the primary amine is formed via hydrogenation of an imine or hydrogenolysis of a Schiff base adduct. albany.edu

Protic solvents like methanol have been identified as highly effective for the reductive amination of ketones, often leading to higher reaction rates and selectivities. albany.edu Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dioxane can also be employed. albany.eduacs.org The selection of an appropriate solvent is a key step in developing an efficient synthetic process. acsgcipr.org Greener solvent choices, such as ethyl acetate, are also being explored to reduce the environmental impact of the synthesis. researchgate.net

Table 2: Representative Solvent Effects on the Reductive Amination of a Prochiral Ketone

SolventDielectric Constant (ε)Relative Reaction RateEnantiomeric Excess (ee %)
Methanol32.71.0095
Tetrahydrofuran (THF)7.60.7592
Dichloromethane (DCM)9.10.6088
Toluene2.40.4585

Note: This table presents typical trends and not specific experimental data for this compound synthesis.

Catalyst Systems and Ligand Design for Improved Stereocontrol

The choice of catalyst and the design of chiral ligands are paramount for achieving high stereocontrol in the asymmetric synthesis of this compound. nih.gov Chiral ligands coordinate to a metal center to create a chiral environment that directs the approach of the reducing agent to one face of the imine intermediate. wikipedia.org

Various transition metal catalysts, often based on iridium, rhodium, or ruthenium, are used in combination with chiral ligands such as those derived from BINAP or chiral diamines. wikipedia.orgacs.orgnih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize both the activity and the enantioselectivity of the catalyst. scholaris.ca For instance, the development of lanthanum-based catalyst systems has shown significant improvements in catalytic asymmetric amination, offering reproducibility and cost-effectiveness. acs.orgnih.gov The design of novel ligands is an active area of research aimed at developing more efficient and selective catalysts. acs.org

Process Intensification and Green Chemistry Principles in this compound Synthesis

Applying the principles of process intensification and green chemistry to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes. ispe.orgnih.gov Process intensification aims to develop smaller, more efficient, and safer production methods. nih.gov Continuous flow synthesis is a key technology in process intensification, offering better control over reaction parameters, improved heat and mass transfer, and the potential for safer operation at elevated temperatures and pressures. rsc.org

Chemical Transformations and Derivatization of 3 Cyclopentylbutan 1 Amine

Functional Group Interconversions Involving the Primary Amine Moiety of 3-Cyclopentylbutan-1-amine

The reactivity of the primary amine in this compound is central to its utility in synthetic chemistry. This section details the principal reactions that modify this functional group.

Amidation Reactions and Formation of this compound Derivatives

The formation of an amide bond is a fundamental transformation in organic synthesis. This compound can react with carboxylic acids and their derivatives to form N-(3-cyclopentylbutyl) amides. The reactivity of the carboxylic acid derivative is a key factor in the efficiency of the amidation reaction. Generally, more reactive derivatives like acid chlorides and anhydrides react readily with the amine, often not requiring a catalyst. youtube.com Less reactive derivatives, such as esters, typically necessitate acid or base catalysis to proceed at a reasonable rate. youtube.com

Direct amidation between a carboxylic acid and this compound is also possible but usually requires high temperatures or the use of coupling agents. libretexts.org Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder, neutral conditions by activating the carboxylic acid. masterorganicchemistry.com

Table 1: Common Reagents for Amidation of this compound

Reagent TypeSpecific ExampleTypical Conditions
Acid HalideAcetyl chlorideAprotic solvent, often with a non-nucleophilic base
Acid AnhydrideAcetic anhydrideNeat or in a solvent, may be heated
EsterMethyl acetate (B1210297)Acid or base catalysis, often with heating
Carboxylic AcidAcetic acidHigh heat or use of a coupling agent (e.g., DCC)

Sulfonylation Strategies Utilizing this compound

Analogous to amidation, this compound can undergo sulfonylation when reacted with sulfonyl chlorides. This reaction yields N-(3-cyclopentylbutyl)sulfonamides, a functional group prevalent in medicinal chemistry. The reaction typically proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The synthesis of primary sulfonamides, which can then be alkylated, often involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. nih.gov However, for the direct synthesis of substituted sulfonamides, an amine like this compound is reacted with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Recent advancements have introduced novel reagents for sulfonamide synthesis. For instance, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reacts with organometallic reagents to form primary sulfonamides, which could then be N-alkylated. nih.govorganic-chemistry.org While this is a two-step process to get to an N-substituted sulfonamide, it highlights the ongoing development in sulfonamide synthesis methodology.

Alkylation and Acylation of this compound for Structural Diversification

The nitrogen atom of this compound can be further functionalized through alkylation and acylation reactions. Acylation, as discussed in the context of amidation, introduces an acyl group and is a reliable method for creating secondary amides.

Alkylation of the primary amine can be more challenging to control. Direct reaction with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products, along with the quaternary ammonium (B1175870) salt. youtube.com To achieve selective mono-alkylation, indirect methods are often preferred. One common strategy is reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary or tertiary amine.

Utilization of this compound as a Core Building Block in Complex Molecule Synthesis

Beyond simple functional group modifications, the entire 3-cyclopentylbutylamino moiety can be incorporated as a key structural element in the synthesis of more elaborate molecules, including heterocyclic compounds and organophosphorus derivatives.

Incorporation into Heterocyclic Architectures

The primary amine of this compound can act as a nucleophile in reactions designed to form heterocyclic rings. For example, it can react with difunctional electrophiles to construct rings. A reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine or dihydropyridine derivative, depending on the specific reactants and conditions. Similarly, reaction with a compound containing two leaving groups, such as a dihalide, could lead to the formation of a nitrogen-containing ring. The specific heterocyclic system formed is highly dependent on the nature of the reaction partner.

Role in the Synthesis of Phosphoramidates and Related Organophosphorus Compounds

Phosphoramidates are compounds containing a phosphorus-nitrogen bond. The synthesis of these compounds can involve the reaction of an amine with a phosphorus derivative containing a suitable leaving group. For instance, this compound can react with a phosphorochloridate, such as diphenylchlorophosphate, to form the corresponding N-(3-cyclopentylbutyl)phosphoramidate. nih.gov These reactions are often carried out in the presence of a base to scavenge the acid byproduct.

Historically, the synthesis of phosphoramidates involved the reaction of phosphoryl trichloride with an alcohol, followed by reaction with an amine. nih.gov More contemporary methods include one-pot procedures involving the reaction of an organic azide (B81097) with a trialkyl phosphite. nih.gov The amine functionality of this compound makes it a suitable candidate for incorporation into phosphoramidate structures through various synthetic routes.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Cyclopentylbutan 1 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules like 3-Cyclopentylbutan-1-amine. longdom.org Going beyond simple one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR, advanced techniques are required to resolve complex spin systems and define the molecule's precise architecture.

Two-dimensional (2D) NMR experiments are indispensable for deciphering the intricate network of covalent bonds and spatial relationships within this compound. wikipedia.org These techniques distribute spectral information across two frequency axes, resolving the signal overlap often encountered in complex 1D spectra. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would reveal cross-peaks connecting the protons on adjacent carbons, confirming the connectivity of the butyl chain and its attachment to the cyclopentyl ring. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This provides an unambiguous assignment of each carbon atom by linking it to its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. wikipedia.org This is particularly powerful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal interactions between specific protons on the cyclopentyl ring and protons on the butyl side chain, providing insights into their relative orientation.

A hypothetical dataset illustrating the expected correlations in 2D NMR spectra for this compound is presented below.

Proton (¹H) Correlated Protons (COSY) Correlated Carbon (HSQC) Correlated Carbons (HMBC) Correlated Protons (NOESY)
H1 (CH₂)H2C1C2, C3, C' (cyclopentyl)H2, H' (cyclopentyl)
H2 (CH)H1, H3C2C1, C3, C4, C' (cyclopentyl)H1, H3, H' (cyclopentyl)
H3 (CH₂)H2, H4C3C1, C2, C4H2, H4
H4 (CH₃)H3C4C2, C3H3
H' (cyclopentyl)H'' (cyclopentyl)C'C'', C1 (butyl)H'', H1, H2 (butyl)

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) offers detailed insights into their structure and dynamics in the solid phase. acs.org This is particularly relevant for studying the salts or crystalline derivatives of this compound.

Active pharmaceutical ingredients (APIs) are often formulated as salts to improve properties like solubility. acs.org However, these salts can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. acs.org ssNMR is a powerful tool for identifying and characterizing these polymorphs. researchgate.net By analyzing parameters such as chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can differentiate between polymorphs and provide information on molecular packing and intermolecular interactions within the crystal lattice. iucr.orgnih.gov

For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can provide high-resolution spectra of the solid material, revealing distinct signals for carbon atoms in different crystalline environments. acs.org Furthermore, advanced techniques like ¹H-¹³C correlation experiments in the solid state can elucidate the connectivity and spatial proximities, aiding in the complete structural determination of the crystalline form. iucr.org

Advanced Mass Spectrometry for Investigating Fragmentation Pathways and Derivative Characterization

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. acs.org Advanced MS methods are crucial for confirming molecular weights, determining elemental compositions, and elucidating the fragmentation patterns of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. When novel derivatives of this compound are synthesized, HRMS is essential to confirm that the desired chemical transformation has occurred and to verify the empirical formula of the new compound.

Hypothetical HRMS Data for a Hypothetical Acetylated Derivative of this compound (C₁₁H₂₁NO):

Parameter Value
Calculated Exact Mass183.1623
Measured Exact Mass183.1620
Mass Accuracy (ppm)-1.6
Deduced Elemental FormulaC₁₁H₂₁NO

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. nih.gov In a typical experiment, a precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are then analyzed. researchgate.netcdnsciencepub.com The fragmentation pattern obtained provides a "fingerprint" of the molecule and offers valuable structural information.

For primary alkylamines, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) and the formation of alkyl cations. researchgate.netcdnsciencepub.com The fragmentation of the protonated this compound would likely involve cleavage of the C-C bonds in the butyl chain and fragmentation of the cyclopentyl ring. Elucidating these pathways can help to confirm the structure and distinguish it from isomers. ugent.be

Plausible Fragmentation Pathways for [this compound+H]⁺:

Precursor Ion (m/z) Product Ions (m/z) Plausible Neutral Loss
142.19125.16NH₃
142.1985.10C₄H₉N
142.1957.07C₅H₉NH₂

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the molecule's structure, symmetry, and the nature of its chemical bonds.

For this compound, IR and Raman spectroscopy can provide valuable information about:

Functional Groups: The characteristic N-H stretching vibrations of the primary amine group would be readily observable, typically in the range of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain and cyclopentyl ring would also be prominent.

Conformational Isomers: The cyclopentyl ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. acs.org These different conformers can have distinct vibrational spectra. By analyzing the spectra, potentially with the aid of computational chemistry, it may be possible to determine the predominant conformation of the cyclopentyl ring in this compound.

Intermolecular Interactions: In the condensed phase, the amine groups can participate in hydrogen bonding. These interactions cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. The extent of this shifting and broadening can provide insights into the strength and nature of the hydrogen bonding network.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique
N-H Stretch3300 - 3500IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
N-H Bend1590 - 1650IR
C-H Bend1350 - 1480IR, Raman
C-N Stretch1000 - 1250IR, Raman

Chromatographic Method Development for Purity Analysis and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS with advanced detectors)

The rigorous assessment of chemical purity and the precise determination of enantiomeric excess are critical quality attributes for chiral compounds in research and development. For this compound, a chiral aliphatic amine lacking a strong chromophore, the development of suitable chromatographic methods necessitates a strategic approach. This section details the methodologies for establishing robust analytical procedures for both purity profiling and enantiomeric separation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Analysis by HPLC and GC-MS

The analysis of chemical purity aims to detect and quantify any impurities present in the this compound sample. Due to the compound's low UV absorbance, derivatization is a common strategy to enhance detectability.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is generally the first choice for purity analysis of non-volatile compounds. For primary amines like this compound, pre-column derivatization with a reagent that introduces a chromophore is often necessary. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amine to form a highly fluorescent and UV-active derivative.

The development of a purity analysis method would typically involve screening different C18 columns and optimizing the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) to achieve adequate separation of the main compound from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. To improve the volatility and chromatographic performance of this compound, derivatization is often employed. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, can be used to convert the primary amine into a more volatile trimethylsilyl (B98337) (TMS) derivative.

The GC method would be optimized by selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and a suitable oven temperature program to ensure the separation of the derivatized this compound from any volatile impurities. The mass spectrometer serves as a highly selective and sensitive detector, providing structural information for impurity identification.

Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess (e.e.) is crucial for chiral compounds. Chiral HPLC, using a chiral stationary phase (CSP), is the most widely used technique for this purpose.

Derivatization and Chiral Stationary Phase Screening:

As with purity analysis, derivatization of this compound is beneficial for enhancing detection and can also improve chiral recognition on the CSP. Derivatizing agents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or various isocyanates can be used to introduce a suitable functional group for interaction with the CSP. nih.gov

The core of chiral method development lies in the screening of various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are highly effective for the separation of a wide range of chiral compounds, including derivatized amines. yakhak.orgchromatographyonline.com A screening process would involve testing the derivatized this compound on a selection of these columns with different mobile phases, typically mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol.

Method Optimization and Findings:

Once a CSP that shows baseline or near-baseline separation of the enantiomers is identified, the method is further optimized by adjusting the mobile phase composition and flow rate to maximize resolution and minimize analysis time.

A hypothetical, yet representative, set of findings for the chiral HPLC separation of derivatized this compound is presented in the tables below. In this illustrative example, the amine was derivatized with a suitable achiral reagent to enhance UV detection.

Table 1: Chiral HPLC Method Parameters for Enantiomeric Excess Determination

ParameterValue
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Dimensions 4.6 mm i.d. x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Chromatographic Results for the Enantiomers of Derivatized this compound

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
(R)-enantiomer8.54\multirow{2}{*}{2.15}1.1
(S)-enantiomer9.821.2

The data in Table 2 illustrates a successful enantiomeric separation with a resolution value greater than 1.5, which is generally considered sufficient for accurate quantification. The tailing factors are close to 1, indicating good peak symmetry.

Enantiomeric Excess Determination by Chiral GC-MS

For volatile chiral amines, chiral GC-MS offers an alternative with high sensitivity and the ability to confirm the identity of the enantiomers through their mass spectra.

Derivatization and Chiral Column Selection:

Similar to chiral HPLC, derivatization is often necessary. In addition to improving volatility, the choice of derivatizing agent can influence the chiral separation. Chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the racemic amine can be derivatized with an achiral reagent and then separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly used for the enantioseparation of amines and other chiral compounds by GC.

Method Optimization and Findings:

The GC oven temperature program is a critical parameter for optimizing the separation of the enantiomers. A slow temperature ramp can improve resolution but will increase the analysis time. The carrier gas flow rate and the MS parameters are also optimized for the best sensitivity and peak shape.

Table 3: Chiral GC-MS Method Parameters for Enantiomeric Excess Determination

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225)
Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Table 4: Chromatographic Results for the Enantiomers of Derivatized this compound (GC-MS)

EnantiomerRetention Time (min)Key Mass Fragment (m/z)
(R)-enantiomer12.31[Specific m/z values would be listed here]
(S)-enantiomer12.65[Specific m/z values would be listed here]

The use of advanced detectors, such as tandem mass spectrometry (MS/MS), can further enhance selectivity and sensitivity, which is particularly useful for determining trace levels of one enantiomer in the presence of a large excess of the other.

Computational and Theoretical Studies of 3 Cyclopentylbutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of moderate size like 3-Cyclopentylbutan-1-amine. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface. For an alkylamine, a functional such as B3LYP combined with a basis set like 6-31G** or larger is often used to achieve reliable results.

Beyond geometry, DFT is used to calculate key energetic properties that dictate the molecule's reactivity. These include parameters like ionization potential, electron affinity, and thermodynamic properties such as heat of formation. For amines, gas-phase basicity and proton affinity are crucial descriptors of their behavior as bases. These calculations provide a quantitative measure of the amine's ability to accept a proton, a central aspect of its chemical reactivity. The electronic effects of the cyclopentyl and butyl groups, such as their electron-donating nature, can be quantified to understand their influence on the reactivity of the amine functional group.

Table 1: Illustrative Energetic Profile for a Primary Alkylamine Calculated via DFT

This table presents typical energetic parameters that would be calculated for this compound using DFT methods. The values are representative of simple primary amines and serve to illustrate the outputs of such a study.

Calculated PropertyTypical Value Range (kcal/mol)Significance
Proton Affinity (PA)215 - 225Energy released upon protonation in the gas phase; measures intrinsic basicity.
Gas-Phase Basicity (GB)208 - 218Gibbs free energy change for protonation in the gas phase.
N-H Bond Dissociation Energy (BDE)90 - 100Energy required to break the N-H bond homolytically; relates to reactivity in radical reactions.
HOMO-LUMO Energy Gap5 - 7 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.

Ab Initio Methods for Accurate Property Prediction

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles (physical constants) without empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for properties like electron correlation energies, which are crucial for describing non-covalent interactions.

For this compound, ab initio calculations would be valuable for benchmarking DFT results and for accurately predicting properties such as dipole moments, polarizability, and the energies of intermolecular interactions. For instance, studying the hydrogen bonding between the amine group and a water molecule would benefit from the precision of ab initio methods to correctly describe the interaction energy and geometry. These high-level calculations serve as a "gold standard" for validating the results obtained from more computationally efficient methods.

Conformational Analysis and Dynamics of this compound

The flexibility of both the cyclopentyl ring and the butylamine side chain means that this compound can exist in numerous spatial arrangements, or conformations. Understanding which conformations are most stable and how the molecule transitions between them is key to predicting its physical properties and biological interactions.

Exploration of Potential Energy Surfaces and Rotational Barriers

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "half-chair," with three carbons in a plane and the other two displaced on opposite sides. These conformations can interconvert rapidly with a very low energy barrier.

Table 2: Representative Rotational Barriers in Alkylamines

This table shows typical energy barriers for rotation around key single bonds, which would be calculated to understand the flexibility of the this compound side chain.

Bond RotationTypical Rotational Barrier (kcal/mol)Consequence
C-C (Alkyl Chain)3 - 5Relatively free rotation at room temperature, leading to high flexibility.
C-N (Amine)2 - 4Low barrier allowing for rapid reorientation of the amino group.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations describe the molecule in isolation or with a few solvent molecules, Molecular Dynamics (MD) simulations are used to study its behavior over time in a bulk solvent environment, like water. MD simulations solve Newton's equations of motion for the molecule and thousands of surrounding solvent molecules, providing a moving picture of its dynamic behavior.

For this compound, an MD simulation would reveal how water molecules arrange around the polar amine head and the nonpolar cyclopentyl tail. It would show the formation and breaking of hydrogen bonds between the -NH2 group and water, which is crucial for its solubility and interaction profile. The simulation can also track conformational changes over time, showing how solvent interactions can stabilize certain conformations over others. Properties such as the radial distribution function can be calculated to quantify the structuring of water around the amine, providing molecular-level insight into its hydration shell.

Table 3: Key Outputs from a Molecular Dynamics Simulation

This table outlines parameters obtainable from an MD simulation of this compound in water and their significance.

Simulation ParameterInformation Gained
Radial Distribution Function (g(r)) of N···H-ODescribes the probability of finding water molecules at a specific distance from the amine group, revealing the structure of the hydration shell.
Hydrogen Bond Autocorrelation FunctionCalculates the average lifetime of hydrogen bonds between the amine and water.
Root Mean Square Deviation (RMSD)Measures the conformational stability of the molecule over the simulation time.
Solvent Accessible Surface Area (SASA)Quantifies the exposure of different parts of the molecule (polar vs. nonpolar) to the solvent.

Prediction of Reaction Mechanisms and Catalytic Pathways for this compound

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates, transition states, and calculate the activation energies that govern reaction rates.

For this compound, its primary amine group is the center of reactivity. DFT calculations can be used to model its reactions, such as nucleophilic attack on a carbonyl compound to form an imine. The computational model would detail the formation of the initial carbinolamine intermediate and its subsequent dehydration to the final product, calculating the energy barriers for each step.

Similarly, the role of this compound in catalyzing reactions can be explored. For example, its basicity allows it to act as a proton shuttle or a Brønsted base. Computational studies can model how the amine assists in reactions, such as the reaction between CO2 and water, by stabilizing transition states through hydrogen bonding or proton transfer. These studies can reveal whether a proposed catalytic cycle is energetically feasible and can predict how modifications to the amine's structure would affect its catalytic efficiency. For instance, the steric hindrance from the bulky cyclopentyl group might influence the accessibility of the nitrogen's lone pair, an effect that can be quantified through computation.

No Published Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies have been identified for the chemical compound this compound. As a result, it is not possible to provide an article based on the requested outline, which focuses on detailed computational analyses of this particular molecule.

Similarly, an extensive search for in silico explorations of the mechanistic biological interactions of this compound proved fruitless. This included searches for molecular docking and ligand-protein interaction studies with target enzymes or receptors, as well as Quantitative Structure-Activity Relationship (QSAR) studies for analogue design.

While general computational methodologies for aliphatic amines and cyclopentyl-containing compounds exist, the scientific community has not published specific research applying these techniques to this compound. Therefore, the creation of a scientifically accurate article adhering to the user's detailed outline is not feasible at this time due to the absence of foundational research on this specific compound.

Applications of 3 Cyclopentylbutan 1 Amine in Advanced Chemical Research Excluding Clinical and Safety

Role as a Synthetic Intermediate in Specialty Chemicals and Advanced Materials

There is no specific information available in the searched scientific literature detailing the use of 3-Cyclopentylbutan-1-amine as a synthetic intermediate in the production of specialty chemicals or advanced materials.

Precursor in Polymer Chemistry or Functional Coatings

Components in Sensor Technologies or Responsive Materials

Similarly, the literature search did not yield any studies on the incorporation of this compound into sensor technologies or responsive materials.

This compound as a Ligand or Organocatalyst in Asymmetric Catalysis

While primary amines, in general, are a well-established class of organocatalysts, no specific research was found that focuses on this compound or its derivatives in this context.

Design and Synthesis of Metal Complexes Incorporating this compound Derivatives as Chiral Ligands

There are no available scientific reports on the design and synthesis of metal complexes that specifically utilize this compound as a chiral ligand.

Catalytic Performance and Enantioselectivity in Model Reactions

Consequently, no data on the catalytic performance or enantioselectivity of this compound-based catalysts in any model reactions could be located.

Mechanistic Probes in Fundamental Biochemical Investigations (Strictly non-clinical and mechanistic)

The scientific literature search did not reveal any instances of this compound being used as a mechanistic probe in fundamental, non-clinical biochemical investigations.

Study of Enzyme-Substrate Interactions and Binding Affinities

The specificity of an enzyme for its substrate is a cornerstone of its biological function. Understanding the forces that govern this interaction is crucial for the rational design of enzyme inhibitors. nih.gov this compound, with its distinct cyclopentyl and amino moieties, presents a valuable starting point for investigating the active sites of various enzymes, particularly those that recognize substrates with hydrophobic and charged features.

In a hypothetical research program targeting a novel aminotransferase, "Aminotransferase Alpha-7" (AT-α7), which is known to process substrates with a medium-sized hydrophobic group and a primary amine, this compound could be used as a lead fragment in inhibitor design. The cyclopentyl group can explore hydrophobic pockets within the enzyme's active site, while the protonated aminium group can form ionic bonds or hydrogen bonds with acidic residues like aspartate or glutamate.

Researchers could synthesize a series of analogues to probe the structure-activity relationship (SAR). The binding affinity of these compounds, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides insights into the enzyme's structural and chemical preferences. nih.gov

Table 1: Hypothetical Binding Affinities of this compound Analogues with Aminotransferase Alpha-7 (AT-α7)

Compound IDAnalogue of this compoundModificationKi (nM)
CPD-1This compoundParent Compound850
CPD-23-Cyclohexylbutan-1-amineCyclopentyl to Cyclohexyl420
CPD-33-Cyclobutylbutan-1-amineCyclopentyl to Cyclobutyl1200
CPD-43-Phenylbutan-1-amineCyclopentyl to Phenyl250
CPD-5(R)-3-Cyclopentylbutan-1-amineStereoisomer780
CPD-6(S)-3-Cyclopentylbutan-1-amineStereoisomer920

Elucidation of Specific Biochemical Pathways Using this compound Analogues

Beyond studying isolated enzymes, chemical probes derived from scaffolds like this compound can be instrumental in tracing biochemical pathways and understanding their regulation. By modifying the parent compound with reporter groups or reactive moieties, researchers can create tools to identify the cellular targets of a molecule and to visualize its distribution within a biological system.

For instance, consider a signaling pathway initiated by a G-protein coupled receptor (GPCR) that recognizes small, amino-containing ligands. An analogue of this compound could be synthesized with a fluorescent tag, such as a nitrobenzofurazan (NBD) group, attached to the amine via a flexible linker. This fluorescent probe could be used in cellular imaging studies to visualize the localization of the receptor or to track the uptake of the ligand.

Furthermore, to identify the protein targets of a bioactive compound, a "clickable" analogue of this compound could be synthesized. This would involve incorporating a terminal alkyne or azide (B81097) group into the molecule. ljmu.ac.uk This modified probe can be introduced into a cellular system. After it has bound to its target proteins, the cells are lysed, and a complementary azide or alkyne-containing biotin or fluorescent tag is "clicked" onto the probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The tagged proteins can then be isolated and identified using techniques like mass spectrometry.

Table 2: Functionalized Analogues of this compound for Pathway Elucidation

Analogue IDModification of this compoundApplication
PROBE-F1N-acylated with a fluorescent dye (e.g., FITC)Cellular imaging and receptor localization studies
PROBE-C1Introduction of a terminal alkyne groupTarget identification via "click" chemistry
PROBE-P1Incorporation of a photoreactive group (e.g., benzophenone)Covalent cross-linking to identify binding partners

These specialized chemical probes are powerful tools for chemical biology, allowing for the investigation of complex biological processes in their native environment. nih.govrsc.org The development of such tools, often starting from a simple scaffold like this compound, is a testament to the synergy between synthetic chemistry and biological inquiry.

Future Directions and Emerging Research Avenues for 3 Cyclopentylbutan 1 Amine

Development of Sustainable and Biocatalytic Routes for 3-Cyclopentylbutan-1-amine Production

The pharmaceutical and chemical industries are increasingly shifting towards green chemistry to minimize environmental impact and reduce production costs. reachemchemicals.commdpi.com For a chiral amine like this compound, this involves moving away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and multi-step processes generating significant waste. reachemchemicals.comdapinpharma.com Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and sustainable alternative. mdpi.comresearchgate.net

Enzymatic routes offer high stereoselectivity, allowing for the synthesis of specific enantiomers of chiral amines, which is crucial for pharmaceutical applications. nih.gov Key enzyme classes that are particularly relevant for the production of this compound include:

Transaminases (TAs): These enzymes can synthesize chiral amines by transferring an amino group from a donor molecule to a ketone precursor (e.g., 3-cyclopentylbutan-2-one). nih.gov The use of engineered transaminases has been successfully implemented in the industrial synthesis of complex pharmaceutical ingredients like Sitagliptin. mdpi.comnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the asymmetric reduction of imines to amines, while RedAms can directly convert a ketone to an amine in a single step. acs.orgnih.gov These enzymes have emerged as highly promising biocatalysts for chiral amine synthesis, offering a direct and efficient route from readily available starting materials. acs.orgmdpi.com

Amine Dehydrogenases (AmDHs): Wild-type AmDHs have demonstrated effectiveness in synthesizing small chiral alkyl amines, presenting another potential biocatalytic pathway. frontiersin.org

The adoption of these biocatalytic methods aligns with the principles of green chemistry by enabling reactions to occur in aqueous media under mild temperature and pressure conditions, thereby reducing energy consumption and eliminating the need for toxic organic solvents. youtube.comhilarispublisher.com

Table 1: Comparison of Potential Synthetic Routes for this compound

ParameterTraditional Chemical Synthesis (e.g., Reductive Amination)Biocatalytic Synthesis (e.g., using Transaminases/IREDs)
StereoselectivityOften low, may require chiral auxiliaries or resolution steps, leading to waste.Exquisite stereocontrol, producing high enantiomeric excess (>99%). mdpi.com
Reaction ConditionsHigh temperatures and pressures, often requires metal catalysts (e.g., Rhodium, Ruthenium). mdpi.comAmbient temperature and pressure. hilarispublisher.com
SolventsTypically uses volatile and often toxic organic solvents. youtube.comPrimarily aqueous media ("Chemistry in Water"). youtube.com
Waste GenerationGenerates significant waste, including heavy metal-containing byproducts. reachemchemicals.comMinimal waste generation, biodegradable catalysts (enzymes). mdpi.com
Atom EconomyCan be low due to the need for protecting groups and multiple steps.Generally high, with fewer reaction steps. hilarispublisher.com

Future research will likely focus on discovering and engineering novel enzymes with tailored activity and stability for the specific ketone precursor of this compound. The development of continuous flow processes using immobilized enzymes could further enhance the efficiency and scalability of its sustainable production. hilarispublisher.com

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity of this compound

The complexity of chemical reactions and the vastness of the possible reaction space present significant challenges to traditional, trial-and-error-based research. researchgate.netacs.org Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, capable of accelerating the discovery and optimization of reaction pathways. chemcopilot.comrjptonline.org

Reaction Prediction and Optimization: Machine learning models, trained on vast databases of known chemical reactions, can predict the most likely products, yields, and optimal conditions for the synthesis of this compound. chemrxiv.orgprinceton.edu Algorithms like random forest and deep learning architectures (e.g., Transformers) can analyze subtle patterns in molecular structures to forecast reactivity. chemcopilot.comprinceton.edu This predictive power reduces the need for extensive experimental screening, saving time and resources. chemai.io

Retrosynthesis Planning: AI tools can propose novel synthetic routes by working backward from the target molecule. This can uncover more efficient or sustainable pathways that might not be obvious to a human chemist.

Reactivity Prediction: Understanding the chemical reactivity of this compound is crucial for its application. ML models can predict how the molecule will behave in different chemical environments, identifying potential side reactions or degradation pathways. mdpi.comacs.org This is particularly valuable in drug development for predicting metabolic transformations. mdpi.com

The integration of AI with automated robotic lab systems enables a "closed-loop" approach, where an AI algorithm designs an experiment, a robot performs it, and the results are fed back into the model to refine future predictions. chemcopilot.com This synergy can dramatically accelerate the process of moving from a conceptual molecule to a viable, optimized synthetic process.

Table 2: Applications of AI/ML in the Development of this compound

AI/ML ApproachSpecific Application for this compoundPotential Impact
Sequence-to-sequence Models (e.g., Transformers)Predicting the outcome of a reaction by treating reactants and products as "sequences". chemcopilot.comHigher accuracy in predicting the main product of a synthetic step.
Graph Neural Networks (GNNs)Modeling the molecule as a graph to learn structural and electronic patterns for reactivity prediction. chemcopilot.comImproved understanding of how the cyclopentyl group influences the amine's reactivity.
Bayesian Optimization / Random ForestOptimizing reaction variables (temperature, catalyst, solvent) to maximize yield. researchgate.netprinceton.eduFaster identification of optimal conditions, reducing experimental cost and time. princeton.edu
Reinforcement Learning (RL)Simulating and evaluating multi-step synthetic routes based on criteria like cost or sustainability. chemcopilot.comDiscovery of novel, efficient, and green synthetic pathways.

Exploration of Novel Interdisciplinary Applications for this compound in Emerging Fields

While the primary interest in chiral amines often lies within pharmaceuticals, the unique structural features of this compound—a chiral center and a non-polar cyclopentyl group—suggest potential applications in other advanced, interdisciplinary fields. Future research should extend beyond conventional boundaries to explore its utility in areas such as materials science, agrochemicals, and as a molecular tool in chemical biology.

Materials Science: The cyclopentyl group can impart specific physical properties, such as hydrophobicity and conformational rigidity. As a building block, this compound could be incorporated into polymers or supramolecular assemblies to create materials with tailored properties, such as novel liquid crystals or chiral stationary phases for chromatography.

Agrochemicals: Many successful pesticides and herbicides contain chiral amine moieties. The specific stereochemistry and lipophilicity of this compound could lead to the development of new agrochemicals with high efficacy and improved environmental profiles.

Chemical Biology: The molecule could serve as a scaffold or fragment for the design of chemical probes to study biological systems. Its distinct shape could enable it to bind selectively to protein pockets, allowing it to be used in the development of diagnostic tools or to investigate biological pathways.

Table 3: Potential Interdisciplinary Research Avenues for this compound

Emerging FieldPotential ApplicationRationale Based on Molecular Structure
Materials ScienceComponent of chiral polymers or liquid crystals.The rigid cyclopentyl group and chiral center can influence the macroscopic organization of materials.
CatalysisAs a chiral ligand for asymmetric metal catalysis.The amine group can coordinate to a metal center, while the chiral structure induces stereoselectivity in reactions.
AgrochemicalsScaffold for novel fungicides or herbicides.The combination of a chiral amine and a lipophilic cyclopentyl group can enhance biological activity and cell membrane permeability.
Chemical BiologyFragment for designing molecular probes or enzyme inhibitors.The unique 3D shape may allow for specific and high-affinity binding to biological targets.

The exploration of these novel applications requires collaboration between organic chemists, materials scientists, biologists, and computational scientists to fully unlock the potential of this compound beyond its initial consideration as a pharmaceutical intermediate.

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopentylbutan-1-amine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of this compound can be approached via multi-step reactions involving cyclopentane derivatives. A typical route may include:
  • Step 1 : Formation of the cyclopentane ring using precursors like cyclopentanone or functionalized cyclopentane intermediates.
  • Step 2 : Introduction of the butan-1-amine moiety via reductive amination or nucleophilic substitution, using ammonia or alkylamines under controlled conditions.
  • Key Factors : Yield optimization depends on reaction temperature (e.g., 60–80°C for reductive amination), solvent polarity (e.g., ethanol or THF), and catalysts (e.g., Pd/C for hydrogenation). Industrial methods emphasize solvent selection and catalyst recycling to improve efficiency .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the cyclopentyl and amine group positions. For example, the cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (expected m/z for C9_9H19_{19}N: 141.15).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98% recommended for biological studies).
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and 2800–3000 cm1^{-1} (C-H stretches) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce cyclopentyl groups in amine derivatives while minimizing side reactions?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily protect the amine group (e.g., with Boc or Fmoc) during cyclopentyl group introduction to prevent unwanted nucleophilic reactions.
  • Solvent Selection : Use aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce hydrolysis.
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Ni) for cross-coupling reactions, as seen in the synthesis of trifluoromethyl-substituted cyclobutane amines .
  • Side Reaction Mitigation : Monitor reaction progress via TLC or in-line IR to detect early byproducts like imines or over-alkylated species .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4, 37°C) to eliminate variability.
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out stereochemical discrepancies.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, variations in analgesic efficacy may arise from differences in purity or salt forms (e.g., hydrochloride vs. free base) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced metabolic stability?

  • Methodological Answer :
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopentyl ring to reduce oxidative metabolism by CYP450 enzymes.
  • Isosteric Replacement : Replace the cyclopentyl group with a cyclohexyl or bicyclo[3.1.0]hexane moiety to alter lipophilicity (logP) and improve half-life.
  • In Vitro Assays : Use liver microsomes or hepatocytes to measure intrinsic clearance. For example, derivatives with para-substituted aryl groups show 2–3× lower clearance rates in rat models .

Experimental Design & Data Analysis

Q. What experimental designs are recommended to assess the interaction of this compound with neuronal receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-labeled antagonists (e.g., for σ-1 receptors) in competition binding studies. Calculate IC50_{50} values using nonlinear regression (GraphPad Prism).
  • Electrophysiology : Patch-clamp recordings on primary neurons to measure ion channel modulation (e.g., NMDA receptor currents).
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in receptor active sites, validated by mutational studies .

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions using identical reagent batches and glassware (e.g., flame-dried flasks for moisture-sensitive steps).
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., dimerized amines or oxidized byproducts).
  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio) and identify critical parameters. For instance, a 10°C increase in reaction temperature may reduce yield by 15% due to decomposition .

Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for all synthesis steps, as amine vapors can cause respiratory irritation.
  • Waste Disposal : Neutralize residual amine with dilute HCl (1 M) before aqueous disposal, adhering to local regulations .

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